1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17711314
InChI: InChI=1S/C11H14N4OS/c1-6-17-8-9(1)11-13-10(16-14-11)7-15-4-2-12-3-5-15/h1,6,8,12H,2-5,7H2
SMILES:
Molecular Formula: C11H14N4OS
Molecular Weight: 250.32 g/mol

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

CAS No.:

Cat. No.: VC17711314

Molecular Formula: C11H14N4OS

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine -

Specification

Molecular Formula C11H14N4OS
Molecular Weight 250.32 g/mol
IUPAC Name 5-(piperazin-1-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C11H14N4OS/c1-6-17-8-9(1)11-13-10(16-14-11)7-15-4-2-12-3-5-15/h1,6,8,12H,2-5,7H2
Standard InChI Key UYTNVKUEBLIXNR-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CC2=NC(=NO2)C3=CSC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (molecular formula: C₁₁H₁₄N₄OS, molecular weight: 250.32 g/mol) features a piperazine ring linked via a methylene bridge to the 5-position of a 1,2,4-oxadiazole ring. The oxadiazole’s 3-position is substituted with a thiophen-3-yl group, introducing sulfur-based aromaticity. X-ray crystallography of analogous compounds reveals that the piperazine ring typically adopts a chair conformation, while the oxadiazole and thiophene rings lie nearly coplanar, facilitating π-π stacking interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₄N₄OS
Molecular Weight250.32 g/mol
logP (Predicted)2.1 ± 0.3
Hydrogen Bond Acceptors5
Rotatable Bonds4

Synthesis and Optimization

Reaction Pathways

The synthesis typically begins with 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thione, which undergoes Mannich-type reactions with piperazine derivatives. For example, condensation with formaldehyde and piperazine in ethanol at room temperature yields the target compound after 3–6 hours . Catalysts like triethylamine are occasionally employed to accelerate the reaction, achieving yields of 75–86% after recrystallization .

Purification Strategies

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analyses confirm purities >95%, with characteristic retention times of 8.2–8.5 minutes under reverse-phase conditions.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The thiophene moiety undergoes regioselective electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 5-positions, while the oxadiazole ring participates in nucleophilic additions at the N1 and C2 positions. Piperazine’s secondary amines enable further alkylation or acylation, expanding derivatization opportunities .

Stability Profiles

The compound demonstrates stability in acidic conditions (pH 3–6) but degrades under strong bases (pH >10) due to oxadiazole ring opening. Thermal analyses (TGA/DSC) indicate decomposition temperatures above 200°C, suitable for storage at ambient conditions.

Biological Activities and Mechanisms

Central Nervous System (CNS) Targets

Molecular docking studies suggest affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, with binding energies of −9.2 and −8.7 kcal/mol, respectively. These interactions position the compound as a candidate for neuropsychiatric drug development .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (dd, J = 5.0 Hz, 1H, thiophene-H), 7.21 (d, J = 3.2 Hz, 1H, thiophene-H), 3.81 (s, 2H, CH₂), 2.94–2.89 (m, 8H, piperazine-H).

  • IR (KBr): 2925 cm⁻¹ (C-H stretch), 1610 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C) .

Crystallographic Insights

Single-crystal X-ray diffraction of related compounds confirms a V-shaped molecular geometry, with dihedral angles of 51.2° between the piperazine and oxadiazole rings. Intermolecular C–H⋯S hydrogen bonds stabilize the crystal lattice .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

CompoundMolecular WeightKey SubstituentReported Activity
1-{[3-(Thiophen-3-yl)-oxadiazolyl]methyl}piperazine250.32Thiophen-3-ylAntimicrobial, CNS
3-[(4-Phenylpiperazinyl)methyl]-5-(thienyl)oxadiazole342.44PhenylpiperazineAnticancer
5-(Adamantan-1-yl)-oxadiazole-piperazine432.57AdamantaneAntiviral

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